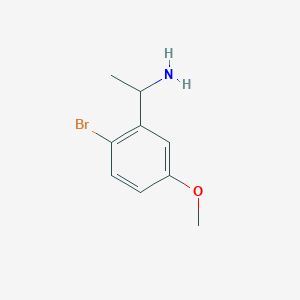![molecular formula C7H2Cl3N3 B13685139 2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)
2,3,6-Trichloropyrido[2,3-b]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trichloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H2Cl3N3. This compound is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine derivatives, including 2,3,6-Trichloropyrido[2,3-b]pyrazine, often involves multicomponent reactions. These reactions typically use starting materials such as substituted pyridines and hydrazines under specific conditions to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production methods for such compounds may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction environments to facilitate the formation of the desired product .
化学反应分析
Types of Reactions: 2,3,6-Trichloropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrido[2,3-b]pyrazine derivatives .
科学研究应用
2,3,6-Trichloropyrido[2,3-b]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor and in drug discovery research.
作用机制
The mechanism of action of 2,3,6-Trichloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
2,3,6-Trichloropyrido[2,3-b]pyrazine can be compared with other similar compounds in the pyrido[2,3-b]pyrazine family, such as:
- 2,3,5-Trichloropyrido[3,4-b]pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine
- 6H-Pyrrolo[3,4-b]pyrazine
These compounds share similar structural features but may exhibit different biological activities and applications. For example, 5H-Pyrrolo[2,3-b]pyrazine derivatives are known for their kinase inhibitory activity, while 6H-Pyrrolo[3,4-b]pyrazine derivatives may have different biological targets .
属性
分子式 |
C7H2Cl3N3 |
|---|---|
分子量 |
234.5 g/mol |
IUPAC 名称 |
2,3,6-trichloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H2Cl3N3/c8-4-2-1-3-7(12-4)13-6(10)5(9)11-3/h1-2H |
InChI 键 |
BRVIUKXANNPRCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1N=C(C(=N2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


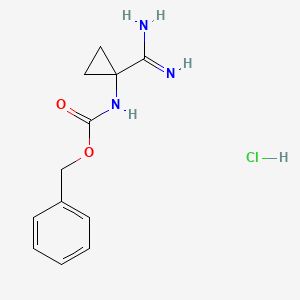
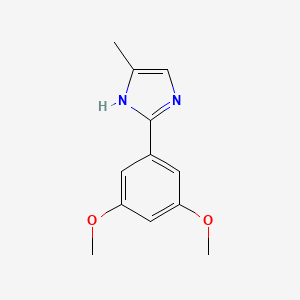
![(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one](/img/structure/B13685070.png)
![8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13685073.png)
![Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate](/img/structure/B13685074.png)

![Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13685098.png)
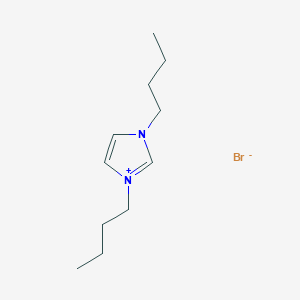
![2-[(4R,6S)-6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B13685106.png)
![N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine](/img/structure/B13685116.png)
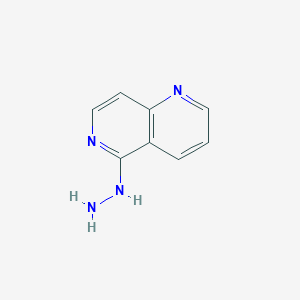

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13685133.png)
